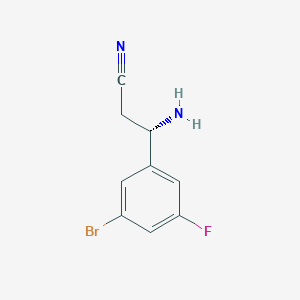

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

CAS No.:

Cat. No.: VC17505521

Molecular Formula: C9H8BrFN2

Molecular Weight: 243.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrFN2 |

|---|---|

| Molecular Weight | 243.08 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile |

| Standard InChI | InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m0/s1 |

| Standard InChI Key | IOLBARDRMDSZLC-VIFPVBQESA-N |

| Isomeric SMILES | C1=C(C=C(C=C1F)Br)[C@H](CC#N)N |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)C(CC#N)N |

Introduction

Chemical Identity and Structural Characteristics

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral organic compound with the molecular formula C₉H₈BrFN₂ and a molecular weight of 243.08 g/mol . Its IUPAC name, (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile, reflects the stereochemistry at the third carbon, the bromo and fluoro substituents on the phenyl ring, and the nitrile group at the terminal position. The compound’s structural uniqueness arises from its:

-

Chiral center at the third carbon, conferring enantiomeric specificity.

-

Halogenated aromatic system (bromo at position 3, fluoro at position 5), influencing electronic and steric properties.

-

Amino and nitrile functional groups, enabling diverse chemical reactivity.

The compound’s isomeric SMILES notation, C1=C(C=C(C=C1F)Br)C@HN, and InChI key, IOLBARDRMDSZLC-VIFPVBQESA-N , provide precise representations of its stereochemistry and bonding.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1820684-32-9 | |

| Molecular Formula | C₉H₈BrFN₂ | |

| Molecular Weight | 243.08 g/mol | |

| IUPAC Name | (3S)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile | |

| Isomeric SMILES | C1=C(C=C(C=C1F)Br)C@HN |

Synthesis and Industrial Production

| Parameter | Industrial Method |

|---|---|

| Halogenation | Pd-catalyzed coupling |

| Chirality Control | Enzymatic resolution |

| Purification | Continuous chromatography |

Biological Activity and Mechanistic Insights

(3S)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile exhibits promising interactions with biological systems, primarily as a modulator of enzymatic and receptor activity:

Enzyme Inhibition

The compound’s amino and nitrile groups facilitate hydrogen bonding with catalytic residues in enzymes. Preliminary studies suggest inhibitory activity against kinases and proteases, with potential applications in cancer therapy.

Receptor Binding

The halogenated phenyl ring engages in halogen bonding with hydrophobic pockets of G-protein-coupled receptors (GPCRs), altering signal transduction pathways. This interaction is under investigation for neurological disorders.

Cellular Effects

In vitro assays indicate dose-dependent modulation of apoptosis and cell proliferation in cancer cell lines, though specific IC₅₀ values remain proprietary.

Applications in Research and Industry

Medicinal Chemistry

-

Drug Discovery: Serves as a scaffold for developing kinase inhibitors and GPCR-targeted therapies.

-

Biochemical Probes: Utilized to map enzyme active sites or receptor binding domains.

Organic Synthesis

-

Heterocycle Synthesis: The nitrile group participates in cyclization reactions to form pyrimidines and triazoles.

-

Agrochemical Intermediates: Functionalization of the phenyl ring yields herbicides and fungicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume